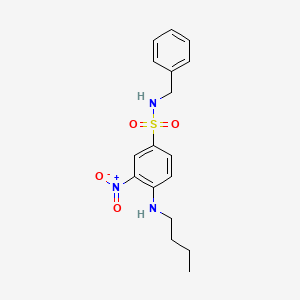![molecular formula C19H14N2O4S2 B5030850 2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B5030850.png)
2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoic acid moiety, and a phenylacetamido group
Méthodes De Préparation
The synthesis of 2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID involves multiple steps, typically starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a thiol with a carbonyl compound under acidic conditions. The phenylacetamido group is then introduced through an amide formation reaction, and the benzoic acid moiety is attached via a condensation reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Applications De Recherche Scientifique
2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions, particularly those involving thiazolidine rings.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can mimic the structure of natural substrates for certain enzymes, allowing it to inhibit or modulate their activity. This compound may also interact with bacterial cell wall synthesis pathways, similar to beta-lactam antibiotics, leading to its potential use as an antibacterial agent .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Penicillin: Shares the beta-lactam ring structure but differs in the side chains attached to the ring.
Cephalosporins: Another class of beta-lactam antibiotics with a different ring structure.
Thiazolidinediones: Used in diabetes treatment, these compounds also contain a thiazolidine ring but differ significantly in their overall structure and function. The uniqueness of 2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Propriétés
IUPAC Name |
2-[(Z)-[4-oxo-3-[(2-phenylacetyl)amino]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-16(10-12-6-2-1-3-7-12)20-21-17(23)15(27-19(21)26)11-13-8-4-5-9-14(13)18(24)25/h1-9,11H,10H2,(H,20,22)(H,24,25)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIJISSWZFPHDA-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC=CC=C3C(=O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5030780.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![2-[(5-Bromofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5030799.png)
![N-[5-[2-(2-chloroanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5030809.png)



![4-[1-(4-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol](/img/structure/B5030849.png)

![9-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)
